4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of sulfonamides and thiazoles. This compound is characterized by its unique structure, which includes a diethylsulfamoyl group, a nitrophenyl group, and a thiazolylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Sulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the appropriate amine with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrophenyl and sulfamoyl groups under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted sulfamoyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties and improve its efficacy and safety profile.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring may also play a role in binding to specific proteins, affecting their function. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(diethylsulfamoyl)-N-(4-nitrophenyl)benzamide: Lacks the thiazole ring, which may affect its biological activity.
4-(diethylsulfamoyl)-N-(2,3-dihydro-1,3-thiazol-2-ylidene)benzamide: Lacks the nitrophenyl group, which may influence its chemical reactivity and biological properties.
N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide: Lacks the diethylsulfamoyl group, which may alter its solubility and pharmacokinetic properties.
Uniqueness
4-(diethylsulfamoyl)-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to the presence of all three functional groups: the diethylsulfamoyl group, the nitrophenyl group, and the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-3-23(4-2)31(28,29)17-11-7-15(8-12-17)19(25)22-20-21-18(13-30-20)14-5-9-16(10-6-14)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWYJYHUMCDEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.